molecular formula C8H7ClN4O2S B2781341 Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate CAS No. 2551120-10-4

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

Cat. No.: B2781341
CAS No.: 2551120-10-4
M. Wt: 258.68
InChI Key: VKKMFPKLPRESBX-UHFFFAOYSA-N
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Description

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a heterocyclic compound that features a thiazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate typically involves the formation of the thiazole and pyrazine rings followed by their fusion. One common method involves the reaction of 6-chloropyrazine-2-carboxylic acid with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization from ethanol to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is unique due to the specific combination of thiazole and pyrazine rings, which confer distinct biological activities not commonly found in other compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c1-2-15-8(14)13-7-12-5-6(16-7)11-4(9)3-10-5/h3H,2H2,1H3,(H,10,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKMFPKLPRESBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=NC=C(N=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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